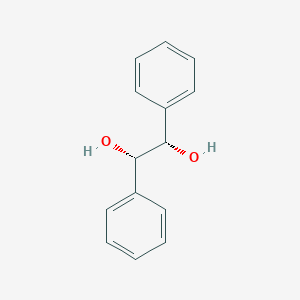

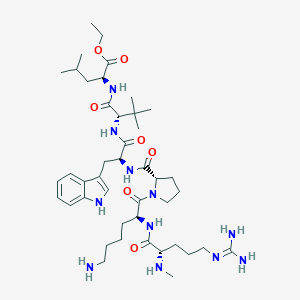

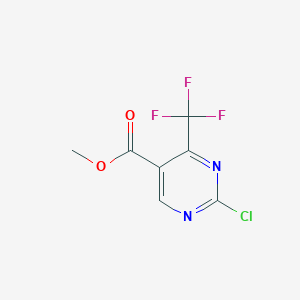

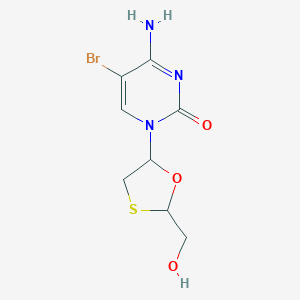

![molecular formula C30H31N B154613 双[4-(2-苯基-2-丙基)苯基]胺 CAS No. 10081-67-1](/img/structure/B154613.png)

双[4-(2-苯基-2-丙基)苯基]胺

描述

Bis[4-(2-phenyl-2-propyl)phenyl]amine is a chemical compound that belongs to the class of bis(phenylalkyl)amines. These compounds are known for their ability to interact with various receptors in the body, such as N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic transmission and plasticity in the central nervous system .

Synthesis Analysis

The synthesis of bis(phenylalkyl)amines can be achieved through various chemical reactions. For instance, palladium-catalyzed amination reactions have been employed to synthesize bis(amine anhydride)s, which can be further reacted to produce polyimides . Although the specific synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine is not detailed in the provided papers, similar synthetic methods could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of bis(phenylalkyl)amines is characterized by the presence of two phenyl rings connected by an alkyl chain. The structure-activity relationship indicates that the presence of a phenolic OH group and the distance between the two rings are crucial for the potency of these compounds as NMDA receptor antagonists . X-ray crystallography has been used to determine the structures of related compounds, which could provide insights into the molecular structure of Bis[4-(2-phenyl-2-propyl)phenyl]amine .

Chemical Reactions Analysis

Bis(phenylalkyl)amines can undergo various chemical reactions. For example, they can act as selective antagonists of NR1A/2B receptors, with the phenolic OH group playing a significant role in their activity . Additionally, bis(phenylalkyl)amines can be used as intermediates in the synthesis of other chemical entities, such as polyimides, which are synthesized through reactions with aromatic diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phenylalkyl)amines are influenced by their molecular structure. The presence of phenolic OH groups and basic nitrogen atoms are important for their interaction with biological targets . The solubility and thermal properties of related polyimides suggest that bis(phenylalkyl)amines with similar structures could also exhibit good solubility in organic solvents and high thermal stability .

科学研究应用

催化应用

已经探索了双[4-(2-苯基-2-丙基)苯基]胺及相关化合物的催化性质。例如,具有类似结构的2,4-双(三氟甲基)苯硼酸已被发现对羧酸和胺之间的脱水酰胺化反应具有催化作用。这种催化剂在α-二肽合成中特别有用 (Wang, Lu, & Ishihara, 2018)。

抗菌和抗病毒性能

已对双[(2-氯羰基)苯基]二硒化物的衍生物进行研究,这种化合物在结构上类似于双[4-(2-苯基-2-丙基)苯基]胺。这些衍生物显示出对革兰氏阳性细菌和某些病毒具有高抗菌活性,表明在抗菌和抗病毒疗法中具有潜在应用 (Giurg et al., 2017)。

金属配合物中的配体行为

已对与双[4-(2-苯基-2-丙基)苯基]胺结构相关的化合物进行了研究,以了解它们在金属配合物中的配体行为。例如,镍(II)配合物中的双(二苯基膦)(N-硫醚)胺型配体已被分析用于催化乙烯寡聚化 (Ghisolfi et al., 2014)。

材料科学:聚酰亚胺和树脂复合材料

与双[4-(2-苯基-2-丙基)苯基]胺相关的化合物1,1-双[4-(4-氨基苯氧基)苯基]环己烷已被用于合成有机溶性聚酰亚胺,表明在材料科学中具有应用,特别是在开发具有理想热物理性能的聚合物方面 (Yang, Chen, & Yu, 2001)。

光学和电子应用

在光电子领域,已对与双[4-(2-苯基-2-丙基)苯基]胺结构相似的化合物进行了研究,以了解它们的光化学性质。这包括它们在可见光固化牙科树脂复合材料中作为光敏剂的使用,提供了这些材料物理性能的改进 (Sun & Chae, 2000)。

安全和危害

Bis[4-(2-phenyl-2-propyl)phenyl]amine may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and avoiding release to the environment .

未来方向

Bis[4-(2-phenyl-2-propyl)phenyl]amine is used as an antioxidant in various applications, including in the rubber industry . Due to its light contamination, it can be used in insulative and protective rubber sheeting for color wires and cables as well as common color rubber products . This suggests potential for expanded use in these and other industries.

作用机制

Target of Action

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known as 4,4’-Bis(alpha,alpha-dimethylbenzyl)diphenylamine, is primarily used as an antioxidant . It targets a variety of polymers, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides . These materials are susceptible to oxidative degradation, which can lead to a loss of mechanical and aesthetic properties.

Mode of Action

As an antioxidant, this compound acts by interrupting the oxidative chain reactions that lead to the degradation of polymers . It does this by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from reacting with the polymer .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the oxidative degradation pathway of polymers . By acting as an antioxidant, this compound prevents the formation of peroxides and other reactive species that can break down the polymer chains .

Result of Action

The primary result of the action of this compound is the prevention of oxidative degradation of polymers . This can result in an extension of the useful life of the polymer, preservation of mechanical properties, and prevention of discoloration and other aesthetic damage .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and exposure to light . For example, higher temperatures can increase the rate of oxidative reactions, making the antioxidant properties of this compound more important . Additionally, exposure to light can also induce oxidative reactions in many polymers .

属性

IUPAC Name |

4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31-28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h5-22,31H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAWGGOCYUPCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027721 | |

| Record name | 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Bis[4-(2-phenyl-2-propyl)phenyl]amine | |

CAS RN |

10081-67-1 | |

| Record name | 4,4′-Bis(α,α-dimethylbenzyl)diphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis[4-(2-phenyl-2-propyl)phenyl]amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y29EDV7KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine based on the research provided?

A1: The research primarily focuses on the application of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine as an antioxidant in rubber and lacquer formulations. Studies demonstrate its ability to improve the resistance of these materials to aging, oxidation, and light degradation. [, , , , , ]

Q2: How effective is 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine as an antioxidant compared to other similar compounds?

A2: Research suggests that 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine exhibits superior antioxidant performance in specific applications. For instance, in epichlorohydrin rubber, it demonstrated better retention of tensile strength and elongation compared to 2-phenyl mercaptan parallelism imidazole (MB). [] In refined oriental lacquer, it outperformed other primary and secondary antioxidants in improving lightfastness. []

Q3: Are there any studies on the material compatibility of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine?

A3: Yes, the research indicates good compatibility of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine with various materials used in rubber and lacquer formulations. This includes acrylate rubber, nitrile butadiene rubber, chlorinated polyethylene, ethylene-octylene copolymer elastomers, and various fillers and additives. [, , , , , , ]

Q4: What are the advantages of using 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine in cable sheath materials?

A4: Studies highlight the benefits of incorporating 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine in cable sheath materials, particularly in enhancing their resistance to aging and oil. [] When used in a slag pot carrier cable sheath, it contributed to improved mechanical properties, including tensile strength and fracture elongation. []

Q5: Is there any information available about the synthesis of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine?

A5: Yes, one of the research papers describes a method for synthesizing a mixture of 4-(α,α-dimethylbenzyl)diphenylamine and 4,4-bis(α,α-dimethylbenzyl)diphenylamine. The method involves reacting diphenylamine with α-methylstyrene in the presence of an activated clay catalyst. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。